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Compound of Interest

Compound Name: FTISADTSK acetate

Cat. No.: B8180525 Get Quote

An In-depth Analysis of a Key Surrogate Peptide for Trastuzumab Quantification and its Clinical

Significance

This technical guide provides a comprehensive overview of the FTISADTSK peptide, a critical

tool for researchers, scientists, and drug development professionals working with the

monoclonal antibody Trastuzumab. This document details the peptide's molecular

characteristics, its role as a surrogate for Trastuzumab quantification, the associated signaling

pathways of the parent molecule, and detailed experimental protocols.

Introduction to the FTISADTSK Peptide
The FTISADTSK peptide is a nonapeptide with the amino acid sequence Phenylalanine-

Threonine-Isoleucine-Serine-Alanine-Aspartic acid-Threonine-Serine-Lysine. It is an

endogenous, stable signature peptide derived from the complementarity-determining region

(CDR) of the heavy chain of Trastuzumab (Herceptin®), a humanized monoclonal antibody that

targets the Human Epidermal growth factor Receptor 2 (HER2). Due to its unique and stable

nature, FTISADTSK serves as a reliable surrogate for the quantification of Trastuzumab in

biological matrices through selected reaction monitoring (SRM) and other mass spectrometry-

based techniques.[1][2]

Molecular and Quantitative Data
The accurate quantification of Trastuzumab is crucial for pharmacokinetic and

pharmacodynamic studies, as well as for therapeutic drug monitoring. The FTISADTSK peptide
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is a key component in these assays.

Property Value Source

Amino Acid Sequence FTISADTSK [1]

Molecular Formula C42H68N10O16 MedChemExpress

Molecular Weight (MW) 969.05 g/mol MedChemExpress

Molecular Weight (Acetate

form)
1029.10 g/mol MedChemExpress

Quantification Range

(Trastuzumab)
0.200–200 μg mL−1 [2]

Lower Limit of Quantification

(LLOQ)
0.2 μg mL−1 [2]

Biological Significance and Associated Signaling
Pathways
The FTISADTSK peptide itself does not possess any known intrinsic biological activity. Its

significance is derived from its origin as a fragment of Trastuzumab. The therapeutic effects of

Trastuzumab are mediated through its binding to the HER2 receptor, which in turn modulates

key cellular signaling pathways implicated in cancer cell proliferation and survival.

Trastuzumab's binding to the extracellular domain of HER2 inhibits the downstream signaling

cascades, primarily the PI3K/Akt and MAPK pathways.[3][4][5][6] This inhibition leads to cell

cycle arrest and a reduction in tumor cell proliferation.[3][7] Furthermore, Trastuzumab is

thought to induce antibody-dependent cell-mediated cytotoxicity (ADCC), marking HER2-

overexpressing cancer cells for destruction by the immune system.[4][8]

Below is a diagram illustrating the signaling pathways affected by Trastuzumab.
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Caption: Trastuzumab inhibits HER2, blocking the PI3K/Akt and MAPK signaling pathways.

Experimental Protocols: Quantification of
Trastuzumab via FTISADTSK
The following is a representative workflow for the quantification of Trastuzumab in human

serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with

the FTISADTSK peptide as the surrogate analyte.
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1. Serum Sample Collection

2. Spiking with Internal Standard
(Stable Isotope-Labeled FTISADTSK)

3. Denaturation

4. Reduction of Disulfide Bonds

5. Alkylation

6. Tryptic Digestion

7. Solid Phase Extraction (SPE)
for Peptide Cleanup

8. LC-MS/MS Analysis
(MRM of FTISADTSK and IS)

9. Data Analysis & Quantification

Click to download full resolution via product page

Caption: Workflow for Trastuzumab quantification using LC-MS/MS.
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Materials and Reagents
Human serum

Trastuzumab calibrators and quality control samples

Stable isotope-labeled FTISADTSK (Internal Standard)

Urea

Dithiothreitol (DTT)

Iodoacetamide (IAM)

Trypsin (mass spectrometry grade)

Ammonium bicarbonate buffer

Formic acid

Acetonitrile (LC-MS grade)

Water (LC-MS grade)

Solid Phase Extraction (SPE) cartridges

Sample Preparation
Spiking: To 50 µL of serum samples, calibrators, and quality controls, add 10 µL of the

internal standard solution (stable isotope-labeled FTISADTSK).

Denaturation: Add 100 µL of 8 M urea to each sample and vortex to mix. Incubate at 37°C for

30 minutes.

Reduction: Add 20 µL of 100 mM DTT in ammonium bicarbonate buffer. Incubate at 56°C for

1 hour.

Alkylation: Add 20 µL of 200 mM IAM in ammonium bicarbonate buffer. Incubate at room

temperature in the dark for 30 minutes.
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Digestion: Add 50 µL of trypsin solution (1 mg/mL in ammonium bicarbonate buffer). Incubate

at 37°C overnight.

Quenching: Stop the digestion by adding 10 µL of 10% formic acid.

Solid Phase Extraction (SPE)
Condition the SPE cartridges with methanol followed by water.

Load the digested samples onto the cartridges.

Wash the cartridges with a low-organic solvent wash buffer.

Elute the peptides with a high-organic solvent elution buffer.

Evaporate the eluate to dryness and reconstitute in a suitable injection solvent (e.g., 5%

acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis
Liquid Chromatography (LC):

Column: A C18 reverse-phase column suitable for peptide separations (e.g., 2.1 x 50 mm,

1.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable

run time to achieve separation of the FTISADTSK peptide from other components.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Positive electrospray ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native

FTISADTSK peptide and its stable isotope-labeled internal standard.

Data Analysis and Quantification
The concentration of Trastuzumab in the unknown samples is determined by calculating the

peak area ratio of the endogenous FTISADTSK peptide to its stable isotope-labeled internal

standard and comparing this ratio to the calibration curve generated from the standards.

Conclusion
The FTISADTSK peptide is an indispensable tool in the bioanalysis of Trastuzumab. While it

does not have a direct biological function, its role as a surrogate peptide allows for the precise

and accurate quantification of this important therapeutic monoclonal antibody. Understanding

the relationship between FTISADTSK, Trastuzumab, and the HER2 signaling pathway is crucial

for researchers in the fields of oncology, pharmacology, and clinical diagnostics. The provided

experimental workflow offers a robust starting point for the development of quantitative assays

for Trastuzumab in a research setting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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